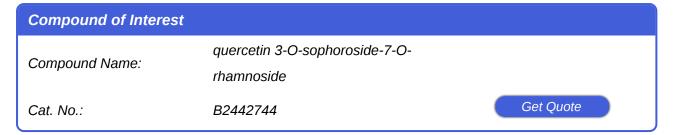


A Comprehensive Technical Review of Quercetin 3-O-sophoroside-7-O-rhamnoside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plants, including sea buckthorn (Hippophae rhamnoides), Lycium chinense leaves, and Viola yedoensis.[1][2] As a derivative of the well-studied flavonol quercetin, this complex glycoside is of significant interest for its potential pharmacological activities. Quercetin and its various glycosidic forms are known to possess a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] This technical guide provides a comprehensive literature review of the research on quercetin 3-O-sophoroside-7-O-rhamnoside and its related compounds, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited specific research on this particular glycoside, data from closely related quercetin derivatives are included to provide a broader context and predictive insights.

Physicochemical Properties



Property	Value	Source
Molecular Formula	СззН40О21	PubChem
Molecular Weight	772.65 g/mol	PubChem
CAS Number	64828-40-6	PubChem
Appearance	Yellowish powder	Vendor Data
Solubility	Soluble in methanol, ethanol, DMSO	Vendor Data

Biological Activities and Quantitative Data

While specific quantitative data for **quercetin 3-O-sophoroside-7-O-rhamnoside** is limited, the following tables summarize the activities of its parent aglycone, quercetin, and other relevant glycosides. This data provides a valuable reference for predicting the potential efficacy of **quercetin 3-O-sophoroside-7-O-rhamnoside**.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table includes IC50 values for quercetin and related glycosides in various antioxidant assays.



Compound	Assay	IC50 Value (μM)	Source
Quercetin	DPPH Radical Scavenging	4.60 ± 0.3	[6]
Quercetin	ABTS Radical Scavenging	48.0 ± 4.4	[6]
Quercitrin (Quercetin 3-O-rhamnoside)	DPPH Radical Scavenging	~10	[7]
Isoquercitrin (Quercetin 3-O-glucoside)	DPPH Radical Scavenging	~8	[7]
Quercetin	H ₂ O ₂ Scavenging	36.22 (μg/ml)	[8]

Anticancer Activity

Quercetin and its derivatives have been extensively studied for their potential to inhibit the growth of various cancer cell lines.

Compound	Cell Line	IC50 Value (μM)	Incubation Time (h)	Source
Quercetin	HL-60 (Leukemia)	7.7	96	[9]
Quercetin	MCF-7 (Breast Cancer)	73	48	[10]
Quercetin	MDA-MB-231 (Breast Cancer)	85	48	[10]
Quercetin Derivatives (2q, 4q, 8q, 9q)	MCF-7 (Breast Cancer)	35.49 - 39.7	Not Specified	[11]

Anti-inflammatory Activity



The anti-inflammatory effects of quercetin are attributed to its ability to modulate various inflammatory pathways.

Compound/Extract	Assay	IC50 Value (μg/mL)	Source
Colliguaja odorifera Ethyl Acetate Extract	LOX Inhibition	11.75 ± 1.86	[12]
Quercetin	LOX Inhibition	0.48 ± 0.03	[12]
Gallic Acid	sPLA ₂ -V Inhibition	11.16	[12]
Quercetin	Hyaluronidase Inhibition	1.31	[12]

Signaling Pathways

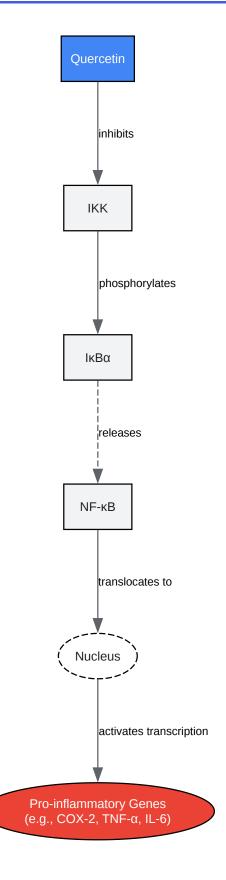
Quercetin and its glycosides exert their biological effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways implicated in the antioxidant, anti-inflammatory, and anticancer activities of quercetin. It is hypothesized that **quercetin 3-O-sophoroside-7-O-rhamnoside**, following enzymatic hydrolysis to its aglycone form, would engage similar molecular targets.



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Caption: Quercetin-mediated activation of the Nrf2-ARE antioxidant pathway.

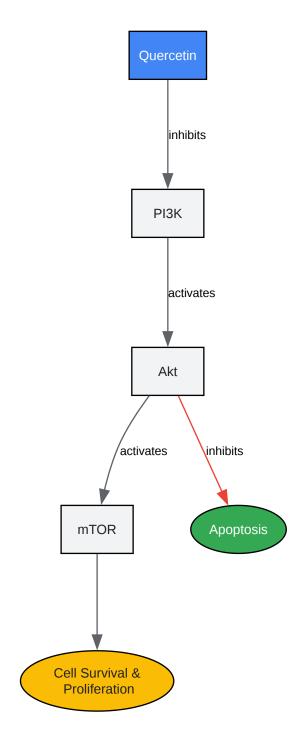




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Caption: Inhibition of the NF-кВ inflammatory pathway by Quercetin.





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Caption: Quercetin's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols for **quercetin 3-O-sophoroside-7-O-rhamnoside** are not readily available in the literature. However, the following sections provide generalized



methodologies for the isolation, purification, and analysis of flavonoid glycosides from plant sources, which can be adapted for this specific compound.

Isolation and Purification of Quercetin Glycosides from Sea Buckthorn Leaves

This protocol is based on methodologies described for the isolation of flavonoid glycosides from Hippophae rhamnoides.[13][14][15][16]

1. Extraction:

- Air-dried and powdered sea buckthorn leaves are extracted with 80% aqueous ethanol or 30% aqueous methanol at room temperature with ultrasonication for 2 hours.
- The extraction is repeated, and the filtrates are combined and concentrated under reduced pressure.

2. Fractionation:

- The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
- The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

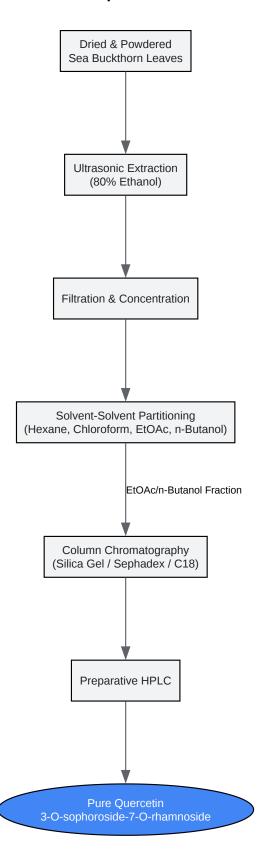
3. Column Chromatography:

- The enriched fraction is subjected to column chromatography on silica gel, Sephadex LH-20, or a reversed-phase C18 column.
- A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For reversed-phase chromatography, a gradient of methanol in water is commonly used.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Preparative HPLC:



• Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield the pure **quercetin 3-O-sophoroside-7-O-rhamnoside**.





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Caption: General workflow for the isolation of quercetin glycosides.

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of quercetin glycosides is typically performed using reverse-phase HPLC with UV detection.[17][18]

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile (or methanol) in water, often with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength between 254 nm and 370 nm.
- Quantification: A calibration curve is generated using a pure standard of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The definitive structure of an isolated flavonoid glycoside is determined using one- and twodimensional NMR spectroscopy.[5]

- Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- 1D NMR:
 - ¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the aromatic rings of the quercetin aglycone and the anomeric protons of the sugar moieties.



 ¹³C NMR indicates the number of carbon atoms and their chemical shifts, which are indicative of the flavonoid skeleton and the attached sugars.

2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the aglycone and sugar units.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
 and carbons that are two or three bonds apart. This is crucial for determining the
 attachment points of the sugar units to the aglycone and the linkages between the sugars
 themselves.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine the stereochemistry of the glycosidic linkages.

Conclusion

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside with significant therapeutic potential, inferred from the extensive research on its parent compound, quercetin, and related glycosides. While direct experimental data on this specific molecule remains limited, this guide provides a foundational understanding of its likely biological activities, the signaling pathways it may modulate, and the experimental approaches for its study. Further research is warranted to isolate and characterize quercetin 3-O-sophoroside-7-O-rhamnoside and to specifically evaluate its antioxidant, anti-inflammatory, and anticancer properties in various in vitro and in vivo models. The methodologies and comparative data presented herein offer a valuable resource for scientists and drug development professionals embarking on the investigation of this promising natural product.

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